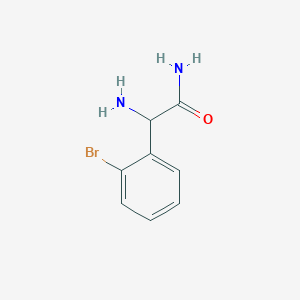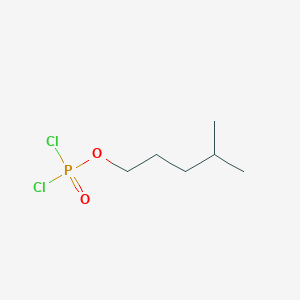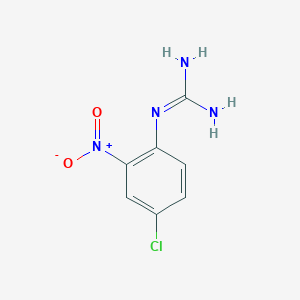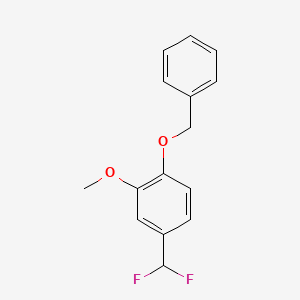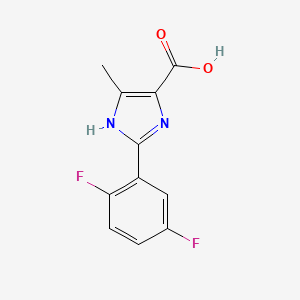
4-(3-Bromophenyl)-2-(chloromethyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-2-(chloromethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group and a chloromethyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-(chloromethyl)thiazole typically involves the reaction of 3-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
化学反应分析
Types of Reactions
4-(3-Bromophenyl)-2-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole derivatives with different functional groups, and complex organic molecules used in pharmaceuticals and agrochemicals.
科学研究应用
4-(3-Bromophenyl)-2-(chloromethyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-2-(chloromethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloromethyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Bromobenzyl alcohol
- 3-Bromophenyl propionic acid
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
4-(3-Bromophenyl)-2-(chloromethyl)thiazole is unique due to its combination of a thiazole ring with bromophenyl and chloromethyl groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
属性
分子式 |
C10H7BrClNS |
|---|---|
分子量 |
288.59 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-2-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrClNS/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9/h1-4,6H,5H2 |
InChI 键 |
NDKUFEAGPZOALM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


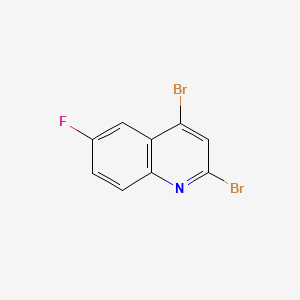

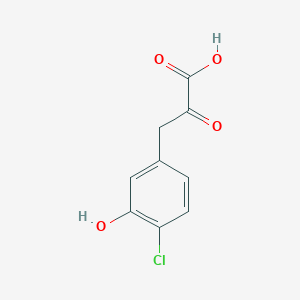
![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)

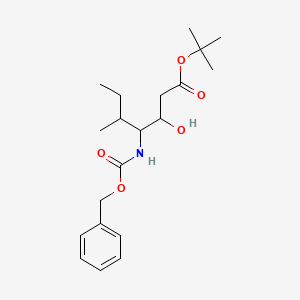
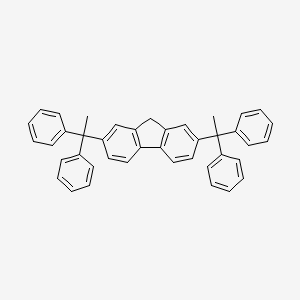

![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
